molecular formula C11H16ClFN2O B1447953 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride CAS No. 1384429-08-6

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Cat. No. B1447953
M. Wt: 246.71 g/mol
InChI Key: YSLBRCKMESXOKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . The physiological and toxicological properties of this compound are not known . It has a molecular formula of C11H16ClFN2O and an average mass of 246.709 Da .


Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The InChI code for 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is 1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H .


Physical And Chemical Properties Analysis

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a powder with a molecular weight of 246.71 .

Scientific Research Applications

The compound “1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride” is a type of piperazine derivative . Piperazine derivatives are often found in drugs or bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : This is an entactogenic drug which selectively promotes the release of serotonin. When used in combination with 1-benzylpiperazine, TFMPP increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .

  • 1-(3-Chlorophenyl)piperazine : This compound is a metabolite of trazodone and has been found in 3,4-MDMA tablets seized by law enforcement .

  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) : This compound is a piperazine derivative with euphoric, stimulant properties comparable to those produced by amphetamine . It is assumed to have a mixed mechanism of action, with serotonergic and dopamine antagonistic properties in a similar fashion to 3,4- methylenedioxymethamphetamine .

  • 1-(4-Methoxyphenyl)piperazine hydrochloride : This compound is an intermediate in the synthesis of Itraconazole , a triazole antifungal agent used to treat fungal infections.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLBRCKMESXOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCNCC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.